Asimadoline hydrochloride

Opioid Receptor Pharmacology Receptor Selectivity In Vitro Binding Assay

Asimadoline hydrochloride (EMD-61753) is the definitive peripherally-restricted κ-opioid receptor (KOR) agonist for visceral pain research. With sub-nanomolar human KOR affinity (IC50 1.2 nM) and exceptional κ:μ:δ selectivity (1:501:498), it eliminates central side effects via P-gp-mediated BBB exclusion. Clinically validated in Phase II/III IBS-D trials, it serves as a reference standard for preclinical IBS-D models. Choose this tool compound for precision pharmacology without CNS confounds.

Molecular Formula C27H31ClN2O2
Molecular Weight 451.0 g/mol
CAS No. 185951-07-9
Cat. No. B049490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsimadoline hydrochloride
CAS185951-07-9
SynonymsN-[(1S)-2-[(3S)-3-Hydroxy-1-pyrrolidinyl]-1-phenylethyl]-N-methyl-α-phenylbenzeneacetamide Monohydrochloride; _x000B_[S-(R*,R*)]-N-[2-(3-Hydroxy-1-pyrrolidinyl)-1-phenylethyl]-N-methyl-α-phenylbenzeneacetamide Monohydrochloride; 
Molecular FormulaC27H31ClN2O2
Molecular Weight451.0 g/mol
Structural Identifiers
SMILESCN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl
InChIInChI=1S/C27H30N2O2.ClH/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16,24-26,30H,17-20H2,1H3;1H/t24-,25+;/m0./s1
InChIKeyGMJSLABTEURMBF-CLSOAGJSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asimadoline Hydrochloride (CAS 185951-07-9): A Peripherally-Restricted κ‑Opioid Agonist for Visceral Pain Research


Asimadoline hydrochloride (EMD-61753) is a diaryl acetamide-based, orally active κ-opioid receptor (KOR) agonist [1]. It exhibits high binding affinity for human recombinant KOR (IC₅₀ 1.2 nM) and pronounced selectivity over μ- and δ-opioid receptors, with a κ:μ:δ binding ratio of 1:501:498 [1][2]. Its physicochemical properties confer restricted blood-brain barrier penetration, largely mediated by P-glycoprotein efflux, limiting central nervous system exposure and associated adverse effects [3][4].

Why Generic Substitution of Asimadoline Hydrochloride is Not Straightforward in κ‑Opioid Research


Direct substitution among κ-opioid agonists is not valid due to marked differences in peripheral versus central partitioning, functional selectivity profiles, and clinical outcomes. For instance, fedotozine, an earlier peripherally-acting KOR agonist, showed early promise but ultimately failed to demonstrate significant efficacy in Phase III trials for IBS [1]. ADL 10-0101, another peripheral KOR agonist, demonstrated analgesic efficacy in chronic pancreatitis but its development was discontinued, reportedly due to CNS side effects from blood-brain barrier penetration [2]. Asimadoline distinguishes itself through a unique combination of sub-nanomolar potency at human KOR, exceptional receptor subtype selectivity, and robust P-gp-mediated exclusion from the CNS, enabling a distinct therapeutic window focused on visceral hypersensitivity in IBS-D [3][4].

Quantitative Differentiation of Asimadoline Hydrochloride Against Key κ‑Opioid Agonist Comparators


Receptor Subtype Selectivity: Asimadoline vs. Fedotozine vs. ICI-204,448

Asimadoline demonstrates a markedly higher selectivity for κ-opioid receptors over μ- and δ-opioid receptors compared to the earlier peripheral KOR agonist fedotozine. In human recombinant receptors, asimadoline exhibits a κ:μ:δ binding ratio of 1:501:498 [1]. In contrast, fedotozine is reported to have only a 2.5- to 3-fold selectivity for KOR over MOR in similar assays, indicating a significantly less favorable selectivity profile [2]. ICI-204,448, another peripheral KOR agonist, shows only approximately 4-fold selectivity for KOR over MOR [3].

Opioid Receptor Pharmacology Receptor Selectivity In Vitro Binding Assay

Blood-Brain Barrier Penetration: Asimadoline vs. ADL 10-0101

Asimadoline's restricted brain access is mechanistically defined by its transport by P-glycoprotein (P-gp). In mdr1a/1b double knockout mice lacking P-gp, brain accumulation of asimadoline is 9-fold higher compared to wild-type mice, resulting in an 8-fold increase in sedative effects [1]. In contrast, ADL 10-0101 was initially described as a peripheral agonist but later reports indicated it could cross the blood-brain barrier, leading to CNS side effects and sedation, which contributed to its development termination [2].

Blood-Brain Barrier P-glycoprotein CNS Exposure Peripheral Selectivity

Clinical Efficacy in IBS-D: Asimadoline vs. Fedotozine

In a 12-week, 596-patient Phase II/III study, chronic treatment with asimadoline (0.5 mg and 1.0 mg) provided adequate relief of pain and discomfort, improved pain scores, and increased pain-free days specifically in patients with diarrhea-predominant IBS (IBS-D) and at least moderate baseline pain [1]. In a single-dose mechanistic study, asimadoline 0.5 mg significantly reduced the area under the curve of pain intensity during graded colonic distension in IBS patients (89.3 ± 33.9) compared to placebo (108.1 ± 29.7; P = 0.0411) [2]. In contrast, fedotozine, despite early promise, failed to demonstrate significant efficacy over placebo in Phase III IBS trials, leading to its discontinuation [3].

Irritable Bowel Syndrome Clinical Trial Visceral Pain Phase III IBS-D

Drug-Drug Interaction (DDI) Profile: CYP450 Liability of Asimadoline vs. Typical Opioids

Asimadoline demonstrates a low potential for clinically significant drug-drug interactions via CYP450 inhibition. In vitro studies indicate that asimadoline does not substantially inhibit major CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) at clinically relevant concentrations . Co-administration with the strong CYP3A4 inhibitor ketoconazole results in only modest increases in asimadoline plasma exposure, and genetic variations in CYP2D6 do not significantly influence its pharmacokinetics [1]. This contrasts with many centrally-acting opioids (e.g., oxycodone, tramadol) that are extensively metabolized by CYP2D6 and CYP3A4, creating significant DDI and pharmacogenomic variability risks.

Cytochrome P450 Drug Metabolism Drug-Drug Interactions CYP3A4 CYP2D6

Safety and Tolerability Profile: CNS Adverse Event Incidence vs. Centrally-Active KOR Agonists

Asimadoline exhibits a favorable CNS safety profile due to its peripheral restriction. In mdr1a/1b knockout mice lacking P-gp, the sedative effect of asimadoline is increased 8-fold, confirming that CNS exposure is required for sedation [1]. In human trials, asimadoline has been well-tolerated with a safety profile comparable to placebo, showing no evidence of the psychotomimetic effects (dysphoria, hallucinations), sedation, or diuresis that are classically associated with centrally-acting KOR agonists such as salvinorin A, U-50488, and nalfurafine [2][3]. The development of ADL 10-0101 was discontinued in part due to CNS side effects stemming from blood-brain barrier penetration [4].

Safety Pharmacology Tolerability CNS Side Effects Sedation Dysphoria

Optimal Research Applications for Asimadoline Hydrochloride Based on Quantified Differentiating Properties


Investigating Peripheral κ-Opioid Receptor Pharmacology in Visceral Pain Models

Asimadoline hydrochloride is the reagent of choice for dissecting the role of peripheral KOR in visceral nociception. Its high potency (human KOR IC₅₀ 1.2 nM) [1] and exceptional selectivity (κ:μ:δ = 1:501:498) [1] ensure that observed antinociceptive effects in colorectal distension models [2] are confidently attributed to peripheral KOR activation, without confounding μ-opioid or off-target activities. Its P-gp-mediated peripheral restriction [3] allows researchers to study peripheral mechanisms in vivo without the confounding variables of CNS-mediated sedation or dysphoria.

Preclinical Development of Therapies for Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)

Given the robust Phase II/III clinical data showing significant pain relief, increased pain-free days, and reduced bowel urgency specifically in IBS-D patients with moderate pain [4], asimadoline serves as a validated pharmacological tool and potential reference standard for preclinical IBS-D research. Its favorable safety profile and low DDI potential [5] further support its use in translational studies aiming to recapitulate the clinical therapeutic window observed in IBS-D.

Evaluating P-Glycoprotein Function and Blood-Brain Barrier Permeability in Drug Discovery

Asimadoline is a well-characterized P-gp substrate with a 9-fold difference in brain accumulation between P-gp competent and deficient mice, which directly translates to an 8-fold difference in sedation [3]. This makes it an excellent tool compound for calibrating in vitro and in vivo models of BBB permeability and P-gp efflux, providing a benchmark for designing peripherally-restricted drug candidates in the GI and pain therapeutic areas.

Structure-Activity Relationship (SAR) Studies for κ-Opioid Agonist Selectivity

The diaryl acetamide scaffold of asimadoline, with its well-defined stereochemistry ((1S)-1-phenyl-2-((3S)-3-hydroxypyrrolidin-1-yl)ethyl moiety) [6], provides a valuable starting point for SAR exploration. Researchers can benchmark new analogs against asimadoline's established in vitro profile (KOR IC₅₀ 1.2 nM, κ:μ:δ = 1:501:498) [1] to quantify improvements in potency, selectivity, or peripheral restriction.

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